molecular formula C16H19N3O4S2 B2957234 (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1788769-29-8

(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2957234
CAS No.: 1788769-29-8
M. Wt: 381.47
InChI Key: PQRVYENXKCNFDN-UHFFFAOYSA-N
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Description

The compound (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (hereafter referred to as the target compound) is a hybrid molecule featuring a sulfonyl-substituted piperidine moiety linked via a ketone bridge to a 4-methyl-1,2,3-thiadiazole ring.

The piperidine sulfonyl group introduces polarity and hydrogen-bonding capacity, which may enhance solubility and target binding. The 4-methyl-1,2,3-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is associated with diverse bioactivities, including antimicrobial and anticancer properties . The integration of these moieties positions the compound as a candidate for further pharmacological exploration.

Properties

IUPAC Name

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-11-15(24-18-17-11)16(20)19-9-7-14(8-10-19)25(21,22)13-5-3-12(23-2)4-6-13/h3-6,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRVYENXKCNFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Antimicrobial Properties

Research has shown that derivatives of thiadiazole exhibit significant antimicrobial activity. Specifically, compounds containing the 1,3,4-thiadiazole ring have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus epidermidis : Exhibited notable inhibition by thiadiazole derivatives in vitro studies .
  • Candida albicans : Antifungal activity was also reported against this common yeast pathogen .

Anticancer Activity

The anticancer potential of the compound is linked to its ability to induce apoptosis in cancer cells. Studies have indicated that derivatives of thiadiazole can inhibit tumor growth through various mechanisms:

  • Mechanisms of Action : The compound may exert its effects through the activation of apoptotic pathways and inhibition of cell proliferation in cancer cell lines such as HeLa and K562 .
  • Case Studies : In vitro studies have shown IC50 values indicating strong cytotoxic effects against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes:

  • Cytokine Inhibition : Compounds with the thiadiazole structure have been shown to reduce levels of TNF-alpha and IL-6 in cellular models .

Data Tables

Biological Activity Tested Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus epidermidisSignificant inhibition
AntifungalCandida albicansNotable activity
AnticancerHeLa cellsIC50: 12.7 µM
Anti-inflammatoryRAW 264.7 macrophagesReduced cytokine levels

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The target compound’s structural analogs (Table 1) share key motifs, such as heterocyclic rings and sulfonyl/piperidine groups, but differ in substituents and connectivity. These variations influence physicochemical properties and bioactivity.

Table 1. Comparison of Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C17H19N3O4S2* 417.48 4-Methoxyphenylsulfonyl, 4-methylthiadiazole High polarity (sulfonyl), moderate lipophilicity (methyl)
[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone C26H24ClN3O3S 494.0 4-Chlorophenyl, 4-hydroxypiperidine, thiazole-pyrrole Increased steric bulk (chlorine, pyrrole)
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole C13H12N2S2 272.37 Bis-thiadiazole, methylphenyl Dual thiadiazole cores, low solubility

*Calculated based on IUPAC name.

Key Observations:

Lipophilicity : The 4-methyl group on the thiadiazole may increase membrane permeability relative to hydroxyl- or chlorine-substituted analogs (e.g., the compound in ).

Steric Effects : The compound in incorporates a bulky 4-chlorophenyl group and pyrrole ring, which could hinder binding to compact active sites compared to the target compound’s simpler substituents.

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